![molecular formula C13H25N3O B6142601 N-[(1-ethylpyrrolidin-2-yl)methyl]piperidine-4-carboxamide CAS No. 244789-37-5](/img/structure/B6142601.png)
N-[(1-ethylpyrrolidin-2-yl)methyl]piperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-[(1-ethylpyrrolidin-2-yl)methyl]piperidine-4-carboxamide” is a compound used for proteomics research . It has a molecular formula of C13H25N3O and a molecular weight of 239.36 .
Synthesis Analysis
While specific synthesis methods for this compound were not found in the search results, it’s worth noting that pyrrolidine compounds, which this molecule is a part of, can be synthesized through ring construction from different cyclic or acyclic precursors, or through functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecule contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring .Physical And Chemical Properties Analysis
The compound has a predicted melting point of 167.09°C, a predicted boiling point of 416.5°C at 760 mmHg, a predicted density of 1.0 g/cm3, and a predicted refractive index of n20D 1.49 .科学的研究の応用
N-[(1-ethylpyrrolidin-2-yl)methyl]piperidine-4-carboxamide has been studied for its potential therapeutic applications, particularly as an agonist of the serotonin 5-HT1A receptor. This receptor is involved in the regulation of various physiological processes, including anxiety and depression, and this compound has been found to act as a selective agonist of the 5-HT1A receptor in vitro. This compound has also been studied for its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's, due to its ability to act as an agonist of the 5-HT1A receptor. Additionally, this compound has been studied for its potential applications in the treatment of pain, as it has been found to act as an agonist of the mu-opioid receptor.
作用機序
N-[(1-ethylpyrrolidin-2-yl)methyl]piperidine-4-carboxamide acts as an agonist of the serotonin 5-HT1A receptor, which is a G-protein coupled receptor that is involved in the regulation of various physiological processes. When this compound binds to the 5-HT1A receptor, it activates the receptor and causes a cascade of biochemical events that lead to the activation of various intracellular pathways. These pathways are involved in the regulation of various physiological processes, including anxiety and depression, and this compound has been found to act as a selective agonist of the 5-HT1A receptor in vitro. Additionally, this compound has been found to act as an agonist of the mu-opioid receptor, which is involved in the regulation of pain.
Biochemical and Physiological Effects
The activation of the 5-HT1A receptor by this compound has been found to have a variety of biochemical and physiological effects. This compound has been found to reduce anxiety and depression in animal models, as well as to improve cognitive function. Additionally, this compound has been found to reduce pain in animal models, as well as to reduce inflammation. This compound has also been found to reduce the production of pro-inflammatory cytokines, which are involved in the regulation of inflammation.
実験室実験の利点と制限
N-[(1-ethylpyrrolidin-2-yl)methyl]piperidine-4-carboxamide has been found to be a useful tool for studying the physiological effects of the 5-HT1A receptor, as it has been found to act as a selective agonist of the receptor in vitro. Additionally, this compound has been found to be relatively stable in a variety of conditions, which makes it a useful tool for studying the effects of the 5-HT1A receptor in a variety of different settings. However, this compound is not as potent as some other 5-HT1A receptor agonists, which can limit its effectiveness in some laboratory experiments.
将来の方向性
The potential therapeutic applications of N-[(1-ethylpyrrolidin-2-yl)methyl]piperidine-4-carboxamide are still being studied, and there are a variety of potential future directions for research. These include further studies into the effects of this compound on anxiety and depression, as well as its potential applications in the treatment of neurodegenerative diseases and pain. Additionally, further research into the effects of this compound on inflammation and the immune system could lead to new therapeutic applications. Finally, further research into the structure and function of the 5-HT1A receptor could lead to the development of new and more potent agonists of the receptor.
合成法
The synthesis of N-[(1-ethylpyrrolidin-2-yl)methyl]piperidine-4-carboxamide begins with the reaction of 1-ethylpyrrolidine-2-carboxylic acid and piperidine-4-carboxylic acid in the presence of anhydrous sodium acetate and acetic anhydride. This reaction produces N-(1-ethylpyrrolidin-2-yl)piperidine-4-carboxylic acid, which is then reacted with methyl iodide in the presence of sodium hydride to produce N-ethylpyrrolidin-2-ylmethylpiperidine-4-carboxamide. This synthesis method has been used to produce this compound in both laboratory and commercial settings, and it can be used to produce a variety of related compounds.
特性
IUPAC Name |
N-[(1-ethylpyrrolidin-2-yl)methyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3O/c1-2-16-9-3-4-12(16)10-15-13(17)11-5-7-14-8-6-11/h11-12,14H,2-10H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYWOQNBPMOCDDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC1CNC(=O)C2CCNCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(chloromethyl)phenyl]-1H-pyrazole hydrochloride](/img/structure/B6142519.png)
![2-chloro-N-[4-(pyrrolidin-1-ylmethyl)phenyl]acetamide hydrochloride](/img/structure/B6142525.png)
![4-[(2,2,2-trifluoroethoxy)methyl]benzonitrile](/img/structure/B6142532.png)
![ethyl 3,7,8,10-tetraazatricyclo[7.4.0.0,2,7]trideca-1,3,5,8,10,12-hexaene-4-carboxylate](/img/structure/B6142537.png)
![2-{[3-cyano-6-oxo-4-(trifluoromethyl)-1,6-dihydropyridin-2-yl]sulfanyl}acetic acid](/img/structure/B6142542.png)
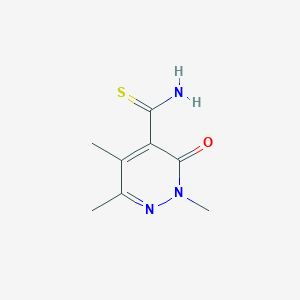
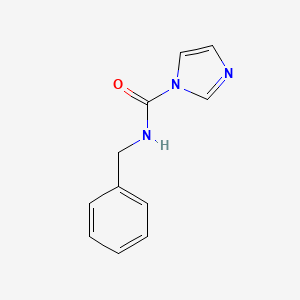

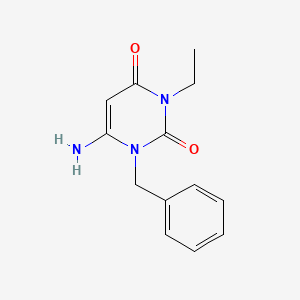
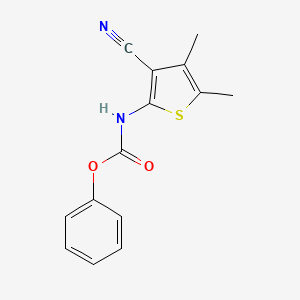
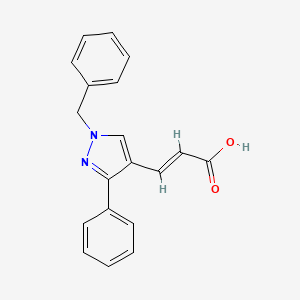
![2-[5-(2-methylpropyl)-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl]acetonitrile](/img/structure/B6142578.png)
![{4-[(2-methylpiperidin-1-yl)methyl]phenyl}methanamine](/img/structure/B6142596.png)
